molecular formula C15H18N8 B1326664 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine CAS No. 1158287-77-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine

Cat. No.: B1326664
CAS No.: 1158287-77-4
M. Wt: 310.36 g/mol
InChI Key: JETZCPFPSUXJIV-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex heterocyclic compound that features a pyrazole ring, a triazine ring, and a hydrazine group

Biochemical Analysis

Biochemical Properties

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting nerve impulse transmission. Additionally, the compound interacts with reactive oxygen species (ROS) and can modulate oxidative stress levels within cells . This interaction is crucial as oxidative stress is linked to various cellular damages and diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the levels of ROS, the compound can affect gene expression and cellular metabolism. For instance, increased oxidative stress can lead to the activation of signaling pathways that result in the expression of genes involved in antioxidant defense . Moreover, the compound’s interaction with acetylcholinesterase can impact neuronal cells, leading to changes in neurotransmitter levels and potentially affecting cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the hydrazino and pyrazole groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues . Additionally, the compound can scavenge ROS, reducing oxidative stress and preventing cellular damage . This antioxidant activity is attributed to the presence of the pyrazole ring, which can donate electrons to neutralize ROS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on acetylcholinesterase and its antioxidant properties for several weeks . Prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress in neuronal tissues . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the excessive inhibition of acetylcholinesterase and the accumulation of acetylcholine, leading to overstimulation of cholinergic pathways . Additionally, high doses of the compound can disrupt cellular redox balance, resulting in oxidative damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound has been observed to accumulate in neuronal tissues, where it exerts its effects on acetylcholinesterase and oxidative stress . Additionally, the compound can be transported to other tissues, such as the liver and kidneys, where it undergoes metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and acetylcholine metabolism . In the mitochondria, the compound can influence mitochondrial function and energy production by modulating oxidative stress levels . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves the condensation of 3,5-dimethylpyrazole with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process would include the preparation of intermediates, purification steps, and final condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The triazine ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine is unique due to its combination of a pyrazole ring, a triazine ring, and a hydrazine group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-hydrazinyl-N-(4-methylphenyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-9-4-6-12(7-5-9)17-13-18-14(21-16)20-15(19-13)23-11(3)8-10(2)22-23/h4-8H,16H2,1-3H3,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETZCPFPSUXJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazino-N-(4-methylphenyl)-1,3,5-triazin-2-amine

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